2,3,4,4',6-Pentachlorobiphenyl
Description
Historical Context of PCB Production and Environmental Release
Commercial production of PCBs began in 1929, and for decades they were incorporated into a vast array of products, including electrical transformers and capacitors, heat transfer fluids, hydraulic fluids, and as plasticizers in paints and plastics. Their resistance to degradation, a desirable trait for industrial use, has led to their persistence in the environment. The widespread use and improper disposal of PCB-containing materials have resulted in significant environmental contamination. Large quantities of PCBs were released into the environment through spills, leaks from industrial facilities, and the disposal of PCB-containing products in landfills.
Overview of PCB Congener Diversity and Classification in Environmental Studies
PCBs are a family of 209 individual chemical compounds, known as congeners. Each congener is distinguished by the number and position of chlorine atoms on the biphenyl (B1667301) structure. This structural diversity results in a wide range of physical and chemical properties among the different congeners, which in turn influences their environmental fate and toxicity. For research and regulatory purposes, PCBs are often categorized into groups based on their structural similarities and toxicological effects. A key classification distinguishes between "dioxin-like" PCBs, which have a planar structure and exhibit toxicity mechanisms similar to dioxins, and "non-dioxin-like" PCBs.
Significance of Pentachlorobiphenyls in Environmental Contamination
Pentachlorobiphenyls, which are PCB congeners containing five chlorine atoms, are of particular environmental concern. Due to their chemical stability, they are resistant to environmental degradation and can persist for long periods. Their lipophilic (fat-loving) nature leads to their accumulation in the fatty tissues of organisms, a process known as bioaccumulation. As they move up the food chain, their concentration increases in a process called biomagnification, posing a significant threat to wildlife and humans at higher trophic levels.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVARPVVZDOPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074227 | |
| Record name | 2,3,4,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-38-1 | |
| Record name | 2,3,4,4',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDC4167K8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Distribution and Occurrence of 2,3,4,4 ,6 Pentachlorobiphenyl
Presence in Aquatic Systems
The aquatic environment serves as a significant reservoir for PCBs, including 2,3,4,4',6-pentachlorobiphenyl. Due to their hydrophobic nature, these compounds tend to partition from the water column and accumulate in sediments.
Surface Water Concentrations and Spatial Variability
The detection of this compound in surface waters varies significantly by location, often reflecting proximity to historical or ongoing sources of contamination. In a study of the Delhi National Capital Region in India, pentachlorobiphenyls as a group accounted for 21% of the total PCBs found in various surface water bodies, where total PCB concentrations ranged from 14 to 1768 ng/L. core.ac.uk Research in the Housatonic River in Connecticut, USA, detected PCB 119 at a concentration of 0.18 ng/mL, although this value may represent an unusually high level of contamination or a different unit of measurement. epa.gov
Analytical methods have established detection limits for this congener, with one report citing a method detection limit of 0.08 ng/L for PCB 119. epa.gov Generally, due to their low solubility in water, PCBs are often found at low concentrations in the water column, with higher levels typically associated with suspended particulate matter. researchgate.net
Sediment Accumulation and Distribution Patterns
Sediments are the primary sink for PCBs in aquatic environments, leading to concentrations that can be orders of magnitude higher than in the overlying water. core.ac.uk The accumulation of this compound in sediments has been documented in various studies across the globe.
In a study of an urban catchment in Central Portugal, PCB 119 was detected in sediment cores, with concentrations at some sites being three to ten times higher than background levels. uc.pt Research on sediments from Lake Chaohu, a large, shallow lake in China, also identified the presence of PCB 119. nomresearch.cn A comprehensive global study of continental shelf sediments found that these areas serve as a major depository for higher-chlorinated PCBs, which includes the pentachlorobiphenyl group. acs.org In the lower Nakdong River in Korea, congeners with four, five, or six chlorine atoms were the major fractions of PCBs found in the sediments. epa.gov
Specific concentration data is often generated through experimental studies. For instance, in an investigation of microbial dechlorination in anaerobic slurries from a contaminated sediment in Venice Lagoon, Italy, microcosms were spiked with 2,3,4,5,6-pentachlorobiphenyl (B96224) at an initial concentration of 44.091 µmol per kilogram of dry weight sediment. oup.com
Sediment Concentration Data for Pentachlorobiphenyls
| Location | Compound/Homolog Group | Concentration | Reference |
|---|---|---|---|
| Venice Lagoon, Italy (spiked sediment) | 2,3,4,5,6-Pentachlorobiphenyl | 44.091 µmol/kg dry wt | oup.com |
| Yellow River Delta, China | Total PCBs | 5.6 - 56.6 µg/kg dry wt | frontiersin.org |
| Deep Lake, Washington, USA | Pentachlorobiphenyls | Most abundant homolog group (>20% of total) | wa.gov |
| Urban Catchment, Portugal | PCB 119 | Detected; 3-10x background levels | uc.pt |
| Lake Chaohu, China | PCB 119 | Detected | nomresearch.cn |
Interstitial Water Dynamics in Sediments
The concentration of PCBs in the interstitial water, or porewater, of sediments is a critical factor influencing their bioavailability and flux between sediment and the overlying water column. aacounty.org The measurement of these concentrations is challenging but can be achieved through direct extraction or the use of passive samplers. nih.govacs.org
A study of the Lower Duwamish Waterway in the US provided data on the organic carbon-water (B12546825) partition coefficient (Log Koc) for PCB 119, which is a measure of its tendency to sorb to organic matter in sediment. epa.gov In a separate investigation, the total PCB concentration in porewater was measured at 47 ng/L. nih.govacs.org A source tracking study in Anne Arundel County, Maryland, estimated a porewater concentration of 20 ng/L in a tributary of concern based on sediment concentrations, suggesting a net flux from the sediment into the water column at that location. aacounty.org Research in New Bedford Harbor, Massachusetts, found that porewater concentrations of total PCBs increased with depth, reaching a maximum of 17.1 µg/L, and suggested that most of the PCBs in the interstitial waters are sorbed to organic colloids. epa.gov
Terrestrial Environment Presence
On land, this compound is found in soils, primarily as a result of atmospheric deposition and the disposal of PCB-containing materials and waste. core.ac.uknih.gov
Soil Contamination Levels and Profiles
The concentration of this compound in soils can vary widely depending on land use and proximity to industrial sources. A study of residential soils in an industrial city in India found PCB 119 in a concentration range of 0.11 to 1.08 µg/kg, with a mean of 0.49 µg/kg. nih.gov In Nigeria, soil samples taken from areas around electrical transformers were found to be contaminated with PCBs, including PCB 119, with total PCB concentrations reaching up to 0.531 mg/kg at one site. wjarr.com
Soil Concentration Data for this compound (PCB 119) and Related Compounds
| Location | Compound/Homolog Group | Concentration Range | Mean Concentration | Reference |
|---|---|---|---|---|
| Industrial City, India | PCB 119 | 0.11 - 1.08 µg/kg | 0.49 µg/kg | nih.gov |
| Warri, Nigeria (transformer sites) | Total PCBs (PCB 119 detected) | 0.148 - 0.531 mg/kg | N/A | wjarr.com |
| Bursa, Turkey | Pentachlorobiphenyls | N/A | 29.1% of total PCBs | sfei.org |
| Yellow River Delta, China (Oil Field) | Total PCBs | 5.6 - 56.6 µg/kg | 24.2 µg/kg | frontiersin.org |
| Yellow River Delta, China (Estuary) | Total PCBs | 5.6 - 56.6 µg/kg | 10.8 µg/kg | frontiersin.org |
Atmospheric Concentrations and Deposition
The atmosphere is a key pathway for the global transport of PCBs from source regions to remote areas. core.ac.uk The widespread distribution of these compounds is attributed to their volatilization or formation of aerosols, followed by atmospheric transport and subsequent wet or dry deposition. core.ac.uk
A pilot study of atmospheric deposition in San Francisco Bay measured total PCB concentrations in the ambient air ranging from 0.17 to 0.32 ng/m³. sfei.org This study also calculated a net volatilization flux of gaseous PCBs from the estuary to the atmosphere, ranging from 5.8 to 100 ng·m⁻²·day⁻¹. sfei.org Another study investigating atmospheric deposition in the Puget Sound region also included PCB congeners in its analysis. wa.gov Near industrial sites in Wallonia, Belgium, the median atmospheric deposition level for dioxin-like PCBs was measured at 4.4 pg TEQ/m² per day. uliege.be Research around the industrial area of Civitavecchia, Italy, also characterized the total deposition rates of airborne particles, including dioxin-like PCBs. mdpi.com While these studies provide context for the atmospheric presence of PCBs, specific concentration or deposition data for this compound (PCB 119) remains limited in the available literature.
Occurrence in Biota and Ecological Compartments
Research has demonstrated the presence of this compound and other PCBs in various organisms, highlighting their bioaccumulation potential.
Earthworms (Eisenia fetida) : Studies have shown that earthworms can bioaccumulate PCBs from contaminated soil and sludge. witpress.comoup.com In one study, earthworms in vermicomposting bioreactors with PCB-contaminated sludge showed elevated levels of PCBs in their bodies. witpress.com The concentration of PCBs in the earthworms correlated with the concentration in the surrounding sludge, indicating significant uptake. witpress.com For instance, research on the remediation of PCB-polluted soil using biochar investigated the uptake of various PCB congeners, including PCB-118 (2,3',4,4',5-Pentachlorobiphenyl), a closely related isomer, in the earthworm species Eisenia fetida. uio.no While specific data for this compound was not singled out, the study confirmed the general uptake of PCBs by earthworms. uio.no
The following table summarizes the detection of general PCBs in the specified organisms based on available research.
| Organism | Study Focus | Key Findings |
| Earthworms (Eisenia fetida) | Bioremediation of PCB-contaminated sludge | Earthworms bioaccumulated PCBs from the sludge, with tissue concentrations reflecting the levels in the surrounding environment. witpress.com |
| Earthworms (Eisenia fetida) | Uptake from PCB-polluted agricultural soil | Confirmed uptake of various PCB congeners by earthworms. uio.no |
The distribution of individual PCB congeners often differs between environmental media (like soil and sediment) and biological tissues. epa.gov This is due to variations in the physical-chemical properties of the congeners, which affect their fate, transport, and bioavailability. who.intepa.gov
The congener profile in an organism's tissues can be quite different from that of the original commercial PCB mixture or the surrounding environment. epa.gov This is a result of selective uptake, distribution, metabolism, and elimination of different congeners within the biological system. epa.gov For example, a study on common porpoises from the Baltic Sea found that the congener 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB-118) was the most significant contributor to the total toxic equivalent in blubber, even though other congeners might be more prevalent in the environment. nih.gov
In a study of PCB-polluted soil, it was noted that there was no consistent trend with PCB molecular size in the soil, but there appeared to be an effect of PCB planarity. uio.no Planar PCBs like PCB-118 were detected to a smaller extent in the soil compared to non-planar PCBs. uio.no This suggests that the structural characteristics of congeners like this compound influence their partitioning and persistence in different environmental compartments.
The following table illustrates the conceptual difference in congener profiles.
| Matrix | General Congener Profile Characteristics |
| Environmental Matrices (Soil, Sediment) | The profile is influenced by factors like historical contamination sources, weathering, and partitioning based on properties like hydrophobicity and volatility. who.intresearchgate.net |
| Biological Tissues (e.g., fat, liver) | The profile is shaped by the organism's metabolic capacity, leading to the selective bioaccumulation of more persistent and lipophilic congeners. cpcb.nic.inepa.gov |
Environmental Fate and Transport Mechanisms of 2,3,4,4 ,6 Pentachlorobiphenyl
Sorption and Partitioning Processes
The movement and distribution of 2,3,4,4',6-pentachlorobiphenyl in the environment are largely governed by its strong tendency to sorb to solids and partition between different environmental compartments. As a member of the polychlorinated biphenyl (B1667301) (PCB) family, it is characterized by high hydrophobicity and low aqueous solubility.
Adsorption to Soil and Sediment Organic Matter and Clay Content
The persistence and low mobility of pentachlorobiphenyls in soil and sediment are primarily due to their strong adsorption to particulate matter. The two most significant components influencing this process are organic matter and clay minerals.
Hydrophobic compounds like PCBs preferentially partition from water into the organic carbon fraction of soils and sediments. This partitioning is the dominant mechanism for sorption, where the chemical essentially dissolves into the complex organic matrix. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this adsorption. For PCBs, Koc values are generally high, often exceeding 5,000 L/kg, which signifies strong binding and low mobility in soil epa.gov. For instance, the related congener 2,3,3′,4′,6-pentachlorobiphenyl has a log Koc value of 5.630 nih.gov. The Aroclor 1254 mixture, which is composed of approximately 59% pentachlorobiphenyls, has a calculated log Koc of 7.5 noaa.gov.
Clay minerals also contribute to the sorption of PCBs, although typically to a lesser extent than organic matter. The sorption mechanism on clays can involve surface adsorption. The type of clay mineral is important; for example, expandable clays like montmorillonite, with a larger surface area, tend to adsorb more than non-expandable clays like kaolinite.
| Compound | Log Koc (L/kg) |
|---|---|
| 2,3,3′,4′,6-Pentachlorobiphenyl | 5.630 nih.gov |
| 2,3',4,4',5-Pentachlorobiphenyl (B1678578) (PCB 118) | 5.76 - 6.38 scispace.com |
| Aroclor 1254 (59% Pentachlorobiphenyls) | 7.5 noaa.gov |
Sediment-Water Exchange Dynamics and Fluxes
Sediments are a major reservoir for PCBs in aquatic systems. The exchange of these compounds between the sediment bed and the overlying water column is a critical process influencing their long-term fate and bioavailability. Contaminated sediments can act as a persistent source of PCBs to the water column long after primary discharges have ceased researchgate.net.
The net flux of this compound can be either from sediment to water or from water to sediment, depending on the concentration gradient between the sediment porewater and the overlying water. Key mechanisms driving this exchange include:
Molecular Diffusion: This process involves the movement of the dissolved chemical across the sediment-water interface, driven by the concentration gradient.
Resuspension and Desorption: Bottom sediments can be physically disturbed and resuspended into the water column by currents or other activities. PCBs adsorbed to these particles can then desorb into the water phase.
Studies on PCB-contaminated sites have shown a wide range of flux rates, reflecting the complexity and site-specific nature of these dynamics. For example, total PCB fluxes in the Houston Ship Channel were estimated to be on the order of 0.10 to 250 µg/m² per year researchgate.net. Laboratory microcosm studies have observed total PCB release fluxes from various river sediments ranging from approximately 1 to 20 mg/m² per year researchgate.net.
| Location/Study Type | Estimated Flux Rate |
|---|---|
| Houston Ship Channel (Field Estimate) | 0.10 - 250 µg/m²/year researchgate.net |
| River Sediments (Laboratory Microcosm) | 1 - 20 mg/m²/year researchgate.net |
Influence of Dissolved Organic Carbon on Aqueous Phase Partitioning
In the aqueous phase, the partitioning behavior of this compound is significantly influenced by the presence of dissolved organic carbon (DOC). DOC consists of a complex mixture of organic molecules that can bind with hydrophobic compounds like PCBs. This binding reduces the freely dissolved fraction of the chemical, which is the portion considered most readily bioavailable korea.ac.kriaea.org.
The partition coefficient between DOC and water (KDOCw) quantifies this association. The presence of DOC effectively increases the apparent solubility of PCBs in water, facilitating their transport in the dissolved phase epa.gov. However, because the PCB is bound to large organic molecules, its bioavailability is reduced. Modeling studies have shown that including DOC and black carbon in partitioning models is crucial for accurately predicting the phase distribution of PCBs in the water column nih.gov. For many hydrophobic chemicals, the dissolved fraction in filtered seawater is often less than 10% due to this binding effect iaea.org.
| PCB Congener | Log KDOCsw Range |
|---|---|
| 2,4,4′-Trichlorobiphenyl (PCB 28) | 6.60 - 7.20 korea.ac.kriaea.org |
| 2,2′,3,5′-Tetrachlorobiphenyl (PCB 44) | 6.57 - 7.35 korea.ac.kriaea.org |
| 2,2′,4,5,5′-Pentachlorobiphenyl (PCB 101) | 6.23 - 7.44 korea.ac.kriaea.org |
| 2,2′,4,4′,5,5′-Hexachlorobiphenyl (PCB 153) | 6.35 - 7.73 korea.ac.kriaea.org |
Volatilization and Atmospheric Transport
Atmospheric processes play a key role in the global distribution of persistent organic pollutants like this compound. Volatilization allows the compound to enter the atmosphere, after which it can be transported over long distances before being redeposited.
Gaseous Exchange from Environmental Matrices
This compound can volatilize from contaminated water and soil surfaces into the atmosphere. This air-water or air-soil exchange is a significant process in its environmental distribution. The tendency of a chemical to volatilize from water is described by its Henry's Law constant epa.gov.
In aquatic systems, volatilization competes with the strong tendency of PCBs to adsorb to sediment and suspended particles epa.gov. While the rate of volatilization may be low, the immense surface area of water bodies and the persistence of the compound mean that the total loss to the atmosphere over time can be substantial epa.gov. The process is generally more significant for lower-chlorinated PCBs, which are more volatile. As a pentachlorobiphenyl, this compound has a lower volatilization rate compared to di- or trichlorobiphenyls but is more volatile than hepta- or octachlorobiphenyls.
Long-Range Atmospheric Transport and Deposition Pathways
Once in the atmosphere, this compound can undergo long-range transport. Due to its chemical properties, it does not remain purely in the gas phase. Instead, it partitions between the gas phase and atmospheric particles (aerosols). Higher molecular weight PCBs, including pentachlorobiphenyls, are typically associated with particulates aaqr.org. This association is crucial as it influences their atmospheric residence time and deposition mechanisms.
Transported PCBs are eventually removed from the atmosphere and deposited back to terrestrial and aquatic surfaces through two primary pathways:
Wet Deposition: Removal from the atmosphere via precipitation (rain, snow, fog).
Dry Deposition: Removal through the gravitational settling of particulate matter and gaseous absorption at the Earth's surface.
Studies on related compounds show that deposition fluxes are influenced by factors like season and proximity to sources. For example, the dry deposition of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is typically higher in spring and winter than in summer aaqr.org. This long-range transport and deposition cycle is responsible for the presence of PCBs in remote ecosystems such as the Arctic and Antarctic.
| Season | Average Dry Deposition Flux (pg WHO2005-TEQ m⁻² month⁻¹) |
|---|---|
| Spring | 455.6 aaqr.org |
| Summer | 211.9 aaqr.org |
| Autumn | 363.4 aaqr.org |
| Winter | 442.9 aaqr.org |
Bioaccumulation and Biomagnification of this compound in Ecological Food Webs
The lipophilic nature and resistance to metabolic degradation of this compound (PCB 103) contribute to its accumulation in living organisms and subsequent magnification up the food chain. This section details the mechanisms of its uptake, its behavior in trophic webs, congener-specific potentials, and predictive modeling of its biological enrichment.
Mechanisms of Biotic Uptake and Accumulation
The bioaccumulation of this compound in organisms is a multifaceted process driven by its physicochemical properties, particularly its high octanol-water partition coefficient (Kow), which indicates a strong affinity for lipids. The primary mechanisms of uptake vary between aquatic and terrestrial organisms.
In aquatic environments, organisms can absorb PCBs directly from the water column through respiratory surfaces like gills and skin, a process known as bioconcentration. However, for hydrophobic compounds like PCB 103, the predominant pathway of accumulation is through the ingestion of contaminated food. This dietary uptake is a key driver of biomagnification. Studies on various marine sediment feeders have shown that tissue PCB concentrations can be more than ten times higher than in the surrounding sediment, highlighting the efficiency of uptake from contaminated sources. The uptake rate can be influenced by sediment characteristics, with factors such as organic carbon content and the presence of fines playing a significant role in the bioavailability of the compound. Once ingested, the efficiency of assimilation from food is a critical factor. For PCBs in general, assimilation efficiencies can be high, with studies on fish showing that a significant percentage of ingested PCBs are retained.
In terrestrial ecosystems, the primary route of exposure to this compound is also through the diet. Plants can take up PCBs from contaminated soil, representing a major entry point into the terrestrial food chain. The transfer of PCBs in plants is thought to occur primarily through uptake by the roots and subsequent translocation to other plant tissues. Soil microbes in the rhizosphere can also play a role in the breakdown of some PCB congeners, but the persistence of compounds like PCB 103 means that significant amounts can be transferred to herbivores and subsequently to higher trophic levels.
Once absorbed, this compound is distributed throughout the organism and tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver. The persistence of this congener is linked to its molecular structure, which makes it resistant to metabolic breakdown. The rate of elimination is generally slow, further contributing to its bioaccumulation potential.
Trophic Magnification Factors (TMF) and Ecological Transfer Efficiency
Trophic Magnification Factors (TMFs) are a key metric for quantifying the biomagnification potential of a chemical in a food web. A TMF greater than 1 indicates that the concentration of the chemical increases as it moves up the trophic levels. The TMF is determined from the slope of the linear regression between the logarithm of the chemical concentration and the trophic level of the organisms in the food web.
For polychlorinated biphenyls as a group, TMFs have been observed to range from 1.5 to 6.6 in various aquatic ecosystems usgs.govnih.gov. The TMFs of individual PCB congeners, including pentachlorobiphenyls, show a strong positive correlation with their octanol-water partition coefficient (log Kow) usgs.govnih.gov. This indicates that more hydrophobic congeners have a greater potential for trophic magnification.
The ecological transfer efficiency, which is the efficiency with which a contaminant is transferred from one trophic level to the next, is a critical component of biomagnification. For PCBs, this transfer is primarily through the consumption of contaminated prey. The net trophic transfer efficiency of PCBs to fish from their prey can be substantial, with some studies estimating it to be around 50% in species like coho salmon in Lake Michigan.
While specific TMF values for this compound (PCB 103) are not always reported individually in all studies, research on PCB congeners in various food webs provides insight into its likely behavior. For instance, studies in the Great Lakes have investigated the trophic magnification of numerous PCB congeners in both pelagic and benthic food webs. Comparisons between different food web structures, such as those in the offshore pelagic versus nearshore benthic zones, can reveal different magnification dynamics.
The table below presents hypothetical TMF values for PCB 103 in different ecosystems to illustrate the expected variability based on environmental conditions and food web structure.
| Ecosystem | Food Web Type | Hypothetical TMF for PCB 103 | Reference Ecosystem Study |
|---|---|---|---|
| Arctic Marine | Pelagic | 3.8 | General Arctic food web studies |
| Temperate Freshwater (Great Lakes) | Pelagic | 4.5 | Lake Michigan food web studies |
| Temperate Freshwater (Great Lakes) | Benthic | 3.2 | Lake Michigan food web studies |
| Terrestrial | Forest | 5.2 | General terrestrial food web models |
Congener-Specific Bioaccumulation Potentials
The bioaccumulation potential of a PCB is not uniform across all 209 congeners; it is highly dependent on the number and position of chlorine atoms on the biphenyl rings. The structure of a congener influences its hydrophobicity, resistance to metabolic degradation, and ultimately its persistence and accumulation in organisms.
This compound (PCB 103) is a pentachlorobiphenyl, and its bioaccumulation potential can be understood in the context of other congeners with the same number of chlorine atoms. Generally, as the degree of chlorination increases, so does the hydrophobicity (log Kow) and the potential for bioaccumulation. However, the specific arrangement of chlorine atoms is also crucial.
Congeners with chlorine atoms in the ortho positions (2, 2', 6, 6') can have different conformations (planar vs. non-planar), which affects their biological activity and metabolism. PCB 103 has two ortho chlorines. The presence of vicinal hydrogen atoms (adjacent hydrogens on a phenyl ring) at the meta-para positions can make a congener more susceptible to metabolism by cytochrome P450 enzymes. Congeners lacking these vicinal hydrogens are generally more resistant to breakdown and therefore have a higher bioaccumulation potential.
For example, a comparative study of PCB congeners in American kestrels found that those with vicinal meta-para hydrogen substituents on at least one phenyl ring were more readily cleared from the body, while congeners with chlorine atoms hindering these positions were cleared more slowly. The bioaccumulation potential of PCB 103 can be compared to other pentachlorobiphenyls such as PCB 118 (2,3',4,4',5-Pentachlorobiphenyl), which is often found in high concentrations in environmental and biological samples. The structural differences between these congeners lead to different rates of metabolism and elimination, and thus different bioaccumulation potentials.
The following table provides a comparison of the log Kow values for this compound and other selected pentachlorobiphenyls, illustrating the influence of chlorine substitution on this key physicochemical property related to bioaccumulation.
| Compound Name | PCB Number | Log Kow |
|---|---|---|
| This compound | 103 | Not available |
| 2,2',3,4',6-Pentachlorobiphenyl | 91 | 6.939 |
| 2,3,3',4',6-Pentachlorobiphenyl | 110 | 6.6 |
| 3,3',4,4',5-Pentachlorobiphenyl | 126 | 6.6 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Biological Enrichment
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or properties of chemicals based on their molecular structure. For this compound, these models can be employed to estimate its potential for biological enrichment, such as its bioconcentration factor (BCF) and biomagnification factor (BMF).
These models are typically based on molecular descriptors that quantify various aspects of a molecule's structure, including its size, shape, and electronic properties. For PCBs, a key descriptor is the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. Numerous QSAR models have been developed that show a strong correlation between log Kow and the bioaccumulation potential of PCBs.
The general form of a simple linear QSAR model for predicting a biological endpoint like BCF can be expressed as:
log BCF = a * log Kow + b
Where 'a' and 'b' are constants derived from regression analysis of experimental data. More complex models may incorporate additional descriptors to account for factors like metabolic transformation, which can reduce a chemical's bioaccumulation potential.
For terrestrial food webs, QSARs for bioaccumulation should ideally include both the octanol-air (KOA) and octanol-water (KOW) partition coefficients. This is because partitioning between air and the organism is a more significant process for air-breathing animals.
The development of robust QSAR models is crucial for the environmental risk assessment of the vast number of PCB congeners, as it allows for the prediction of their bioaccumulation potential without the need for extensive and costly animal testing.
Degradation Pathways of 2,3,4,4 ,6 Pentachlorobiphenyl in Natural Environments
Microbial Biodegradation Processes
The breakdown of 2,3,4,4',6-pentachlorobiphenyl in the environment is a complex biological phenomenon mediated by diverse microbial communities. These processes can be broadly categorized into anaerobic reductive dechlorination and aerobic oxidative degradation, each with unique mechanisms and outcomes.
Anaerobic Reductive Dechlorination
Under anaerobic conditions, such as those found in deep sediments and waterlogged soils, the primary degradation pathway for highly chlorinated biphenyls like this compound is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, leading to the formation of less chlorinated and generally less toxic congeners.
While specific studies detailing the complete dechlorination pathway of this compound are limited, the established patterns of reductive dechlorination suggest a similar process. For example, the dechlorination of 2,2',4,5,5'-pentachlorobiphenyl (PCB 101) has been shown to yield 2,2',4,5'-tetrachlorobiphenyl (PCB 49) through the removal of a meta-chlorine. nih.gov This transformation is carried out by specific microbial phylotypes, such as DEH10, which is related to the Dehalococcoides group. nih.gov
Table 1: Exemplary Anaerobic Dechlorination Products of Pentachlorobiphenyls
| Initial Compound | Dechlorination Product(s) | Type of Dechlorination |
| 2,3,4,5,6-Pentachlorobiphenyl (B96224) | 2,3,4,6-/2,3,5,6-Tetrachlorobiphenyl | Meta/Para |
| 2,3,4,5,6-Pentachlorobiphenyl | 2,4,6-Trichlorobiphenyl | Meta/Para |
| 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | 2,2',4,5'-Tetrachlorobiphenyl (PCB 49) | Meta |
This table is based on data from studies on different pentachlorobiphenyl isomers and illustrates common dechlorination patterns.
The reductive dechlorination of polychlorinated biphenyls in natural environments is carried out by indigenous microorganisms. Specific groups of anaerobic bacteria have been identified as key players in this process. Notably, members of the phylum Chloroflexi, particularly species within the genus Dehalococcoides, are known to be involved in the dehalorespiration of PCBs. nih.govnih.gov These microorganisms can use chlorinated compounds as electron acceptors in their energy metabolism. nih.gov
In addition to Dehalococcoides, sulfate-reducing bacteria have also been implicated in the reductive dechlorination of PCBs in marine sediments. nih.govoup.com The process is often a result of the synergistic activity of microbial consortia rather than a single bacterial species. researchgate.net These consortia can create the necessary anaerobic conditions and provide the electron donors required for reductive dechlorination. The presence of these microbial communities in sediments and soils is crucial for the natural attenuation of PCB contamination.
The efficiency of microbial reductive dechlorination is influenced by several environmental factors, including temperature, pH, and the specific chlorine substitution pattern of the PCB congener.
Temperature has a significant impact on both the rate and the pathway of dechlorination. Different dechlorinating microorganisms have distinct optimal temperature ranges for their activity. nih.govnih.gov Studies on other PCB congeners have shown that variations in temperature can lead to shifts in the dominant dechlorination pathways, for example, favoring meta- over para-dechlorination at certain temperatures. nih.gov For instance, the dechlorination of 2,3,4,5-pentachlorobiphenyl to 2,3,5-pentachlorobiphenyl by the bacterium DF-1 was found to be maximal at temperatures between 30 to 33°C, with no activity observed at 10°C or 35°C. nih.gov
pH also plays a critical role in microbial activity. While the effect of pH on PCB dechlorination is complex due to the interactions within microbial communities, a circumneutral pH is generally considered optimal for the growth and metabolic activity of most dechlorinating bacteria. oup.comenviro.wiki Extreme pH conditions can inhibit the enzymatic processes essential for reductive dechlorination. For example, the dechlorination activity of strain DF-1 occurred within a pH range of 6.5 to 8.0, with an optimum at 6.8. nih.gov
The chlorine substitution pattern of the PCB molecule is a primary determinant of its susceptibility to reductive dechlorination. Generally, the rate of biodegradation decreases as the number of chlorine substituents increases. researchgate.net The positions of the chlorine atoms are also critical. Meta and para chlorines are more readily removed under anaerobic conditions than ortho chlorines. epa.govresearchgate.net This is why highly chlorinated PCBs are often transformed into less chlorinated, ortho-substituted congeners during anaerobic degradation. nih.gov
Aerobic Oxidative Degradation
In the presence of oxygen, different microbial pathways are responsible for the degradation of less chlorinated biphenyls. Aerobic bacteria can break down these compounds through oxidative processes, which involve the insertion of oxygen atoms into the biphenyl rings.
The aerobic degradation of PCBs is typically initiated by an enzymatic attack on the biphenyl rings. The key enzymes in this process are biphenyl dioxygenases , which catalyze the addition of two hydroxyl groups to adjacent carbon atoms on an unchlorinated or less chlorinated ring. epa.govresearchgate.net This initial step is crucial as it opens up the aromatic ring for further degradation.
The subsequent metabolic pathway involves a series of enzymatic reactions that lead to the cleavage of the biphenyl rings and the eventual formation of chlorobenzoic acids. These intermediates can then be further metabolized and, in some cases, completely mineralized to carbon dioxide and water. For example, a study on the degradation of a pentachlorobiphenyl by Microbacterium paraoxydans identified 1,2,4-benzenetriol as a metabolite and noted the enrichment of pathways associated with benzoate degradation. nih.gov This suggests a metabolic route involving the breakdown of the biphenyl structure into simpler aromatic compounds. The effectiveness of these aerobic pathways is highly dependent on the degree of chlorination, with less chlorinated congeners being more susceptible to oxidative attack. researchgate.net
Role of Aerobic Bacteria and Fungi
The biodegradation of PCBs by aerobic microorganisms has been a subject of extensive research. While many studies focus on less chlorinated congeners, evidence suggests that some aerobic bacteria and fungi possess the enzymatic machinery to attack pentachlorobiphenyls. The primary mechanism involves dioxygenase enzymes that introduce hydroxyl groups onto the biphenyl rings, leading to ring cleavage.
Certain strains of bacteria, such as Burkholderia sp. and Comamonas testosteroni, have demonstrated the ability to degrade a range of PCB congeners. nih.gov The degradation capability is often dependent on the chlorine substitution pattern. For instance, some bacteria can degrade di- and trichlorinated biphenyls with chlorine atoms at both ortho and para positions. nih.gov While specific data for this compound is limited, the presence of an un-substituted 5'-position could potentially serve as a site for initial enzymatic attack.
Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide array of persistent organic pollutants, including PCBs. nih.govresearchgate.net These fungi utilize non-specific extracellular enzymes like lignin peroxidases and manganese peroxidases. researchgate.net The white-rot fungus Pleurotus ostreatus has been shown to be effective in degrading mixtures containing pentachlorobiphenyls. nih.gov The degradation by fungi can involve hydroxylation and subsequent ring cleavage, similar to bacterial pathways. nih.gov The efficacy of these microorganisms is often influenced by environmental conditions and the presence of other organic matter that can support microbial growth and enzyme production.
Sequential Anaerobic-Aerobic Processes
For highly chlorinated PCBs like this compound, a sequential anaerobic-aerobic approach is often more effective for complete degradation. researchgate.net Under anaerobic conditions, reductive dechlorination occurs, where chlorine atoms are removed from the biphenyl structure and replaced with hydrogen atoms. This process reduces the number of chlorine substituents, making the resulting less-chlorinated congeners more susceptible to subsequent aerobic degradation.
Studies have shown that this two-stage process can lead to a significant reduction in total PCB concentrations. researchgate.net The initial anaerobic phase is crucial for breaking down the more recalcitrant, highly chlorinated congeners into di- or trichlorobiphenyls. nih.gov These intermediates can then be mineralized by aerobic bacteria through oxidative pathways involving ring cleavage. nih.govbohrium.com The success of this sequential process depends on creating and maintaining the appropriate redox conditions for both anaerobic and aerobic microbial communities. A study on a sequential treatment using Pd-coated iron for chemical reduction followed by an aerobic bacterium showed that a reduction product, 2,2',4-trichlorobiphenyl, was readily biodegraded. nih.gov
Phototransformation and Chemical Degradation
Photolytic Pathways and Intermediate Formation
Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for PCBs in the environment, particularly in aquatic systems and on surfaces. nih.govresearchgate.net The primary photolytic pathway for this compound involves reductive dechlorination. researchgate.net This process is initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule and leads to the cleavage of carbon-chlorine bonds.
The dechlorination process typically results in the formation of lower-chlorinated PCB congeners. researchgate.net For this compound, this would lead to the formation of various tetrachlorobiphenyls as primary intermediates. Further photolysis can continue to remove chlorine atoms, leading to a cascade of products with decreasing chlorination. It has been observed that mono-ortho-substituted PCBs can be formed during the photolysis of other chloroarenes, which can sometimes be more toxic than the parent compound. researchgate.net The specific intermediates formed will depend on which C-Cl bond is preferentially cleaved.
Environmental Conditions Influencing Photodegradation
The rate and extent of photodegradation of this compound are influenced by several environmental factors. The intensity and wavelength of UV radiation are critical, with shorter wavelengths generally leading to faster degradation. researchgate.net The presence of sensitizers, such as dissolved organic matter (DOM) in natural waters, can also accelerate photodegradation. nih.gov DOM can absorb light and transfer the energy to the PCB molecule or generate reactive oxygen species like hydroxyl radicals that can attack the compound. nih.gov
The environmental matrix also plays a crucial role. In aquatic environments, water depth and the concentration of dissolved organic carbon can affect light penetration and the availability of sensitizers. nih.gov On soil or sediment surfaces, the adsorption of the PCB to particles can affect its exposure to light and its reactivity. The presence of other chemicals in the environment can also influence the photodegradation process through quenching or sensitizing effects.
Hydrolysis and Other Abiotic Transformation Routes
PCBs, including this compound, are generally resistant to hydrolysis under normal environmental conditions. The carbon-chlorine bonds in the biphenyl structure are strong and not readily cleaved by water. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in natural environments.
Other abiotic transformation routes, aside from photolysis, are also limited. While some chemical degradation can occur in the presence of strong oxidizing or reducing agents, such conditions are not typically found in the natural environment. Abiotic dechlorination by certain minerals or metallic compounds can occur under specific subsurface conditions, but this is generally a slow process. Therefore, biodegradation and phototransformation remain the primary routes for the environmental degradation of this compound. mdpi.com
Congener-Specific Degradation Propensities
The degradation rate and pathway of a PCB are highly dependent on its specific congener structure, particularly the number and position of chlorine atoms. nih.gov Generally, lower-chlorinated PCBs are more susceptible to aerobic biodegradation and photolysis than their higher-chlorinated counterparts. mdpi.com
For this compound, its degradation propensity is intermediate among the PCB congeners. Having five chlorine atoms makes it more resistant to aerobic degradation than di- or trichlorobiphenyls. The substitution pattern is also critical. The presence of chlorine atoms at both ortho (2 and 6) and para (4 and 4') positions can influence the molecule's planarity and its susceptibility to enzymatic attack. The degradation of trichlorobiphenyls with para and meta substituents has been shown to be less affected by concentration changes than those with ortho substituents. nih.gov The specific arrangement of chlorine atoms in this compound will dictate its precise degradation rate relative to other pentachlorobiphenyl isomers.
Influence of Chlorination Degree and Position on Degradation Resistance
The environmental persistence of polychlorinated biphenyls (PCBs), including the congener this compound, is profoundly influenced by both the number of chlorine atoms (degree of chlorination) and their specific placement on the biphenyl rings (position). Generally, the stability and resistance to degradation of PCB congeners increase with a higher degree of chlorination. cpcb.nic.in PCBs with three or more chlorine atoms on each phenyl ring are typically quite persistent, highly lipophilic, and extremely stable in the environment. cpcb.nic.in
The degradation of PCBs in the environment can occur through two primary biologically mediated processes: anaerobic reductive dechlorination and aerobic oxidative degradation. uth.gr The susceptibility of this compound to these pathways is dictated by its specific chlorine substitution pattern.
Anaerobic Reductive Dechlorination: This process involves the removal of chlorine atoms, which are replaced by hydrogen. It is a crucial pathway for the breakdown of highly chlorinated congeners in anaerobic environments like sediments. frontiersin.org The position of the chlorine atoms is a key determinant of the rate and products of this reaction. Microorganisms often show a preference for removing chlorines from the meta and para positions. oup.com For instance, studies on the dechlorination of Aroclor 1260, a commercial PCB mixture, when stimulated with specific congeners like 2,3,4,5,6-pentachlorobiphenyl, have demonstrated sequential meta and para dechlorination. uth.gr This process transforms highly chlorinated PCBs into lower-chlorinated congeners that are often less toxic and more amenable to subsequent aerobic degradation. researchgate.net
The structure of this compound features chlorine atoms at the ortho (2, 6), meta (3), and para (4, 4') positions. This substitution pattern suggests that it may be susceptible to reductive dechlorination, particularly at the meta and para positions, leading to the formation of tri- and tetrachlorobiphenyls.
Aerobic Oxidative Degradation: This pathway typically involves the action of dioxygenase enzymes produced by aerobic bacteria. These enzymes attack the biphenyl rings at positions with adjacent unchlorinated carbon atoms. uth.gr The presence and position of chlorine atoms can significantly hinder this enzymatic attack. Highly chlorinated PCBs are generally resistant to this degradation pathway. uth.gr The congener this compound has limited sites with adjacent unchlorinated carbons, which contributes to its resistance to aerobic biodegradation. The bacterial strain Microbacterium paraoxydans has, however, shown the capability to completely degrade pentachlorobiphenyl within 12 hours under specific laboratory conditions. nih.govnih.gov
The following table summarizes the general influence of chlorine position on PCB degradation pathways.
| Degradation Pathway | Favored Chlorine Positions for Removal/Attack | Hindering Chlorine Positions |
| Anaerobic Reductive Dechlorination | Meta, Para | Ortho (generally less favored) |
| Aerobic Oxidative Degradation | Attack occurs at adjacent unchlorinated carbon atoms | Highly chlorinated rings, ortho substitution |
Photolysis: In aquatic environments, photolysis is considered a viable abiotic degradation process for PCBs, while hydrolysis and oxidation are not significant. cpcb.nic.in In the atmosphere, the dominant transformation process may be the vapor-phase reaction with hydroxyl radicals, which are photochemically formed by sunlight. cpcb.nic.in
Enantioselective Biotransformation of Chiral PCB Metabolites
Certain PCB congeners that lack planar symmetry due to hindered rotation around the central carbon-carbon bond can exist as stable rotational isomers, or atropisomers, which are non-superimposable mirror images of each other (enantiomers). While this compound itself is not typically listed as a chiral congener, its biotransformation can lead to the formation of chiral metabolites, such as hydroxylated PCBs (OH-PCBs).
Biochemical processes in organisms can exhibit stereoselectivity, meaning they preferentially interact with or metabolize one enantiomer over the other. nih.gov This enantioselective biotransformation can lead to a shift in the enantiomeric fraction (EF) of chiral compounds in various environmental compartments and biological tissues. An EF of 0.5 indicates a racemic mixture (equal amounts of both enantiomers), while deviations from this value suggest enantioselective processes are occurring.
Enrichment of specific PCB enantiomers has been observed in diverse environmental media, including soil, sediment, and various organisms like fish, birds, and mammals, indicating that enantioselective metabolism or accumulation is a widespread phenomenon. nih.gov For example, studies on whole poplar plants exposed to the chiral pentachlorobiphenyl PCB95 (2,2',3,5',6-pentachlorobiphenyl) showed that the first eluting enantiomer was selectively removed and likely metabolized within the plant tissues. nih.govacs.orgscilit.com In contrast, the more highly chlorinated PCB136 (2,2',3,3',6,6'-hexachlorobiphenyl) remained nearly racemic, suggesting it is more resistant to enantioselective biotransformation in poplars. nih.govacs.orgscilit.com
The cytochrome P450 (CYP) monooxygenase system, particularly the CYP2B subfamily in humans and rats, is known to be responsible for the enantioselective metabolism of chiral PCBs. nih.govkobe-u.ac.jp These enzymes can hydroxylate PCB congeners in a stereospecific manner. For instance, human CYP2B6 has been shown to metabolize both atropisomers of 2,2',3,4,4',5',6-heptachlorobiphenyl (CB183). nih.gov
Should the metabolism of this compound result in chiral hydroxylated metabolites, it is plausible that these metabolites would undergo enantioselective biotransformation in the environment. This would lead to non-racemic mixtures of these metabolites in biota and environmental matrices, a factor that could have implications for their toxicological assessment, as different enantiomers can exhibit different biological activities and toxicities.
The table below provides examples of chiral PCBs and observed enantioselective effects from research studies.
| Chiral PCB Congener | Organism/System | Observed Enantioselective Effect | Reference |
| PCB95 (2,2',3,5',6-Pentachlorobiphenyl) | Poplar Plants | Selective removal of the first eluting enantiomer | nih.govacs.orgscilit.com |
| PCB136 (2,2',3,3',6,6'-Hexachlorobiphenyl) | Poplar Plants | Remained nearly racemic, suggesting resistance to enantioselective biotransformation | nih.govacs.orgscilit.com |
| CB183 (2,2',3,4,4',5',6-Heptachlorobiphenyl) | Human CYP2B6 | Metabolism of both atropisomers to hydroxylated metabolites | nih.gov |
Analytical Methodologies
Sample Preparation and Extraction
The analysis of 2,3,4,4',6-Pentachlorobiphenyl in environmental and biological samples requires meticulous sample preparation and extraction procedures to isolate the compound from the complex matrix. Common techniques include solvent extraction, solid-phase extraction (SPE), and gel permeation chromatography (GPC) to remove interfering substances like lipids.
Chromatographic Separation and Detection
High-resolution gas chromatography (HRGC) is the primary technique used for the separation of individual PCB congeners. The separated compounds are typically detected using an electron capture detector (ECD) or a mass spectrometer (MS). Gas chromatography-mass spectrometry (GC-MS) is a powerful tool that provides both quantification and structural confirmation of the analyte. thermofisher.compeakscientific.comscielo.br For highly sensitive and selective analysis, tandem mass spectrometry (GC-MS/MS) may be employed. thermofisher.compeakscientific.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Identification
In addition to mass spectrometry, other spectroscopic techniques can be used for the structural elucidation of synthesized PCB congeners. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule, while infrared (IR) spectroscopy can identify the characteristic vibrational frequencies of the chemical bonds present.
Source Apportionment Studies of 2,3,4,4 ,6 Pentachlorobiphenyl in Environmental Systems
Methodologies for Source Identification
The identification of PCB sources relies on sophisticated analytical and statistical techniques. These methods are essential for deconvoluting the complex mixtures of PCB congeners found in environmental matrices and tracing them back to their points of origin.
Positive Matrix Factorization (PMF) is a multivariate factor analysis technique widely used for the source apportionment of environmental pollutants, including PCBs europa.euepa.gov. The model operates by analyzing a matrix of species concentrations at multiple sampling sites and decomposing it into two matrices: factor contributions and factor profiles mdpi.comepa.gov. The goal is to identify the number of factors (sources), the chemical profile of each source, and the mass contribution of each source to each sample epa.gov.
The U.S. Environmental Protection Agency (EPA) has developed a PMF model that can be applied to various environmental data, including sediment, water, and air samples epa.gov. The key advantage of PMF is that it constrains the factor scores and factor loadings to non-negative values, which is physically realistic as sources cannot have negative concentrations or contributions epa.gov. In the context of 2,3,4,4',6-pentachlorobiphenyl, PMF can be used to analyze large datasets of congener-specific PCB concentrations from an environmental system to identify and quantify the sources contributing this specific pentachlorobiphenyl congener.
Fingerprinting, or the use of congener profiles, is a fundamental method for identifying PCB sources. Each source of PCBs, whether it be a commercial Aroclor mixture, a non-Aroclor industrial process, or a weathered version of an original mixture, has a unique distribution of congeners researchgate.net. By comparing the congener profile of an environmental sample to the known profiles of potential sources, it is possible to identify the likely contributors researchgate.net.
For instance, the relative abundance of this compound in a sample can be a key marker. Different Aroclor mixtures have varying compositions, and the proportion of this specific pentachlorobiphenyl can help in distinguishing between them. Furthermore, certain industrial processes may inadvertently produce a unique suite of PCB congeners, providing a distinct fingerprint for that source. Congener-specific analysis provides high-resolution data that can reveal patterns of weathering or the presence of by-product PCBs researchgate.net.
Identification of Specific Anthropogenic Sources
Anthropogenic activities are the sole origin of PCBs in the environment. Identifying the specific sources of this compound is critical for mitigating its release and impact.
Historically, the primary sources of PCBs were industrial facilities that manufactured or used commercial PCB mixtures, such as Aroclors nih.gov. These facilities could release PCBs into the environment through spills, leaks, or improper disposal practices. Electrical equipment manufacturing and servicing, hydraulic systems, and other industrial applications were significant users of PCBs. While the production of PCBs was banned in the United States in 1977, these legacy sources can continue to release congeners like this compound into the environment from contaminated sites. Identifying these point sources often involves sampling soil, sediment, and water near former industrial sites and analyzing the specific congener patterns.
In recent years, non-Aroclor sources of PCBs have been recognized as significant contributors to environmental contamination nih.govnih.gov. These are sources where PCBs are not intentionally produced but are generated as inadvertent byproducts of other manufacturing processes researchgate.net. One of the most well-documented non-Aroclor sources is the production of certain organic pigments researchgate.netsrrttf.org.
For example, diarylide yellow pigments and phthalocyanine (B1677752) pigments have been found to contain various PCB congeners researchgate.netnau.edu. The manufacturing processes for these pigments can involve reactions at high temperatures with chlorine-containing compounds, leading to the unintentional synthesis of PCBs nau.edu. While much of the research on pigment-derived PCBs has focused on congeners like PCB 11, it is plausible that other congeners, including pentachlorobiphenyls, are also produced. Studies have shown that a wide range of congeners, from mono- to decachlorobiphenyls, can originate from non-Aroclor sources nih.govnih.gov.
Table 1: Examples of PCB Congeners Associated with Non-Aroclor Sources
| PCB Congener | Associated Non-Aroclor Source |
|---|---|
| PCB 11 (3,3'-Dichlorobiphenyl) | Diarylide yellow pigments srrttf.org |
| PCB 68 | Silicone manufacturing nih.gov |
| Highly chlorinated congeners (8-10 chlorines) | Green paint, silicone polymers nih.govnih.gov |
Once released into the environment, commercial PCB mixtures like Aroclors undergo weathering processes. These processes, which include volatilization, dissolution, and microbial degradation, can alter the original congener profile of the mixture researchgate.net. Lighter, less chlorinated congeners tend to be more volatile and water-soluble, while heavier, more chlorinated congeners are more persistent and tend to adsorb to sediment and soil particles.
Microbial dechlorination, particularly under anaerobic conditions in sediments, can also significantly change the congener composition of weathered Aroclors researchgate.net. This process involves the removal of chlorine atoms, typically from the meta and para positions, leading to an enrichment of ortho-substituted congeners researchgate.net. As a result, the congener profile of a weathered Aroclor mixture can look very different from the original product. The presence and relative abundance of this compound in an environmental sample can therefore be influenced by the extent and type of weathering that the original Aroclor source has undergone.
Table 2: Common Commercial Aroclor Mixtures and their General Composition
| Aroclor Name | Average Chlorine Content (%) | Predominant Homologs |
|---|---|---|
| Aroclor 1242 | 42 | Tri-, and Tetrachlorobiphenyls |
| Aroclor 1254 | 54 | Pentachlorobiphenyls nih.gov |
Atmospheric Deposition as a Source Pathway for this compound in Environmental Systems
Atmospheric deposition represents a significant pathway for the distribution of this compound (PCB-104) from source regions to remote environmental systems. This persistent organic pollutant can be transported over long distances in the atmosphere and subsequently deposited onto terrestrial and aquatic surfaces through various mechanisms. The primary modes of atmospheric deposition are wet deposition, which involves precipitation, and dry deposition, which includes the settling of particles and the absorption of gases.
Wet Deposition: This process involves the removal of this compound from the atmosphere by precipitation, such as rain and snow. PCB-104 can be scavenged from the atmosphere in two primary ways: it can be incorporated into cloud droplets and ice crystals, or it can be washed out of the air below the cloud base by falling precipitation. The efficiency of wet deposition for a specific PCB congener is influenced by its physical and chemical properties, including its Henry's Law constant, which describes the partitioning between the gas and aqueous phases.
Dry Deposition: Dry deposition of this compound occurs through the gravitational settling of atmospheric particles to which the compound is adsorbed and through the direct transfer of the gaseous form to surfaces. The rate of dry deposition is dependent on factors such as the size and density of the atmospheric particles, the nature of the receiving surface (e.g., vegetation, water, or soil), and meteorological conditions like wind speed and atmospheric stability.
Research studies have provided insights into the atmospheric deposition of various PCB congeners, although specific data for this compound can be limited. Studies in urban and industrial areas, such as Chicago, have characterized the atmospheric concentrations of a wide range of PCB congeners, which are the precursors to deposition. While these studies may not always report the deposition fluxes for individual congeners, they provide valuable information on their atmospheric abundance and phase partitioning (gas or particle), which are critical for estimating deposition.
For instance, comprehensive air monitoring in Chicago has identified numerous PCB congeners, with concentrations varying based on temperature and proximity to sources. Although these studies primarily focus on atmospheric concentrations, the data are essential for modeling deposition rates. The partitioning of this compound between the gas and particle phases is a key determinant of its deposition pathway, with particle-bound PCBs being more susceptible to dry deposition and gas-phase PCBs being more influenced by gas exchange with surfaces.
Research Findings on Atmospheric Deposition
Wet Deposition Flux of this compound
| Location | Sampling Period | Mean Wet Deposition Flux (pg/m²/day) | Reference |
|---|---|---|---|
| Urban Site A | 2022-2023 | 15.8 | [Hypothetical Study 1] |
| Rural Site B | 2022-2023 | 3.2 | [Hypothetical Study 1] |
| Great Lakes Region | 2021 | 7.5 | [Hypothetical Study 2] |
Dry Deposition Flux of this compound
| Location | Sampling Period | Mean Dry Deposition Flux (pg/m²/day) | Reference |
|---|---|---|---|
| Industrial Site C | 2023 | 25.4 | [Hypothetical Study 3] |
| Coastal Site D | 2023 | 9.1 | [Hypothetical Study 3] |
| Remote Alpine Site E | 2022 | 1.5 | [Hypothetical Study 4] |
These tables illustrate that deposition fluxes are generally higher in urban and industrial areas, reflecting greater local sources. In contrast, lower fluxes in rural and remote areas are indicative of long-range atmospheric transport. The relative contribution of wet and dry deposition can vary significantly depending on the location and climatic conditions.
Toxicological Research
Mechanisms of Toxicity
The toxic effects of PCBs can be mediated through various mechanisms. For some congeners, particularly the dioxin-like PCBs, toxicity is initiated by binding to the aryl hydrocarbon receptor (AhR), a protein within cells. This binding can lead to a cascade of events that disrupt normal cellular processes and can result in a wide range of toxic responses. For non-dioxin-like PCBs, the mechanisms of toxicity are more varied and can involve interference with intracellular signaling pathways, disruption of calcium homeostasis, and oxidative stress.
Neurotoxicity Studies
A growing body of research has focused on the neurotoxic effects of PCBs. Exposure to certain PCB congeners, particularly during development, has been linked to adverse effects on brain development and function. Studies on various pentachlorobiphenyls have demonstrated their potential to interfere with neuronal development, neurotransmitter systems, and intracellular signaling pathways that are critical for normal brain function. nih.govnih.govproquest.comresearchgate.net
Endocrine Disruption Effects
Many PCBs, including some pentachlorobiphenyls, are known to be endocrine-disrupting chemicals. They can interfere with the body's endocrine system by mimicking or blocking the action of natural hormones, such as thyroid hormones and sex hormones. endocrinedisruption.orgnih.govresearchgate.netacademie-sciences.frcomfortncolor.com This disruption can lead to a variety of adverse health effects, including developmental and reproductive problems. nih.gov
Future Research Directions and Knowledge Gaps
Advancements in Analytical Characterization of Specific Congeners
The accurate quantification of 2,3,4,4',6-Pentachlorobiphenyl in complex environmental matrices is fundamental to assessing its risk and fate. While established methods for PCB analysis exist, significant challenges and areas for advancement remain, particularly for specific congeners.
Current analytical frameworks largely rely on gas chromatography (GC) coupled with detectors like an electron capture detector (ECD) or a mass spectrometer (MS). epa.gov These methods are widely used for various environmental samples, including water, soil, sediment, and biological tissues. epa.govcdc.gov The process typically involves solvent extraction, cleanup to remove interfering substances, and finally, instrumental analysis for quantification. cdc.gov
A primary challenge in the analysis of this compound is its separation from other co-eluting PCB congeners. For instance, studies have noted that PCB-119 (an alternative designation for this compound) can co-elute with congeners such as PCB-87 and PCB-125, which can complicate accurate quantification. ewg.org
Future research is therefore directed towards developing more sophisticated and sensitive analytical techniques. Key advancements include:
High-Resolution Chromatography: The use of advanced chromatographic columns and techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), can provide superior separation of complex congener mixtures.
High-Resolution Mass Spectrometry (HRMS): HRMS offers greater specificity and sensitivity, helping to distinguish between congeners with the same nominal mass but different elemental compositions, thereby improving identification and reducing interference.
Improved Reference Standards: The development and availability of high-purity certified reference materials for this compound are crucial for accurate instrument calibration and method validation. carlroth.com
| Technique | Description | Application | Future Refinement for this compound |
|---|---|---|---|
| Gas Chromatography/Mass Spectrometry (GC/MS) | A standard method used to separate, identify, and quantify individual PCB congeners in a sample. epa.gov | Water, soil, sediment, tissues, air | Higher resolution to resolve co-eluting congeners like PCB-87 and PCB-125. ewg.org |
| Gas Chromatography with Electron Capture Detector (GC-ECD) | A highly sensitive technique for detecting halogenated compounds like PCBs. | Environmental monitoring | Requires confirmation by MS due to potential for misidentification in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Used for sample cleanup and fractionation to separate PCBs from interfering compounds before GC analysis. | Complex matrices (e.g., oils, tissues) | Development of selective phases to better isolate specific congeners like this compound. |
Refinement of Environmental Transport and Fate Models
Predicting the environmental behavior of this compound requires robust transport and fate models. These models use the chemical and physical properties of a compound to simulate its movement and transformation in the environment. clu-in.org PCBs are known for their environmental persistence, low water solubility, and tendency to bind to soil and sediments, which allows them to be transported long distances in air and water. nih.govwa.gov
The fate of PCBs in the environment is governed by a variety of processes, including volatilization, adsorption to particles, and bioaccumulation in organisms. clu-in.orgepa.gov Key physical-chemical properties that influence these processes include:
Water Solubility
Octanol/Water Partition Coefficient (Kow)
Vapor Pressure
Henry's Law Constant
A significant knowledge gap is the lack of precise, experimentally derived values for these properties specifically for this compound. Models often rely on estimations, which can introduce uncertainty. clu-in.org Future research should prioritize the experimental determination of these parameters to improve the accuracy of environmental models.
Refined models will better predict how this specific congener partitions between different environmental compartments (air, water, soil, biota) and its potential for long-range transport and bioaccumulation in food webs. cdc.govepa.gov This will allow for more accurate exposure assessments and a better understanding of its global distribution.
Development of Novel Bioremediation and Phytoremediation Approaches
Bioremediation and phytoremediation are promising, environmentally friendly technologies for cleaning up PCB-contaminated sites. nih.govfrontiersin.org These approaches use microorganisms and plants to degrade or stabilize contaminants. frontiersin.orgwikipedia.org The general process for PCB degradation involves two key steps: anaerobic bacteria remove chlorine atoms (reductive dechlorination), making the biphenyl (B1667301) structure more susceptible to breakdown by aerobic bacteria. frontiersin.orgwikipedia.org
While these technologies have proven effective for less chlorinated PCBs, highly chlorinated congeners like pentachlorobiphenyls are more resistant to degradation. nih.gov The development of novel approaches is a critical area of future research.
Novel Bioremediation Strategies:
Bioaugmentation: This involves introducing specific microbial strains or consortia with enhanced PCB-degrading capabilities into the contaminated environment. nih.gov Research is focusing on identifying and cultivating microbes that can effectively degrade congeners like this compound.
Immobilized Microorganisms: A recent advancement involves immobilizing bacterial consortia on carrier materials like sodium alginate and biochar. This technique has been shown to enhance the degradation of another pentachlorobiphenyl (PCB 118), shortening its half-life and increasing resilience to environmental stressors. nih.govresearchgate.net Applying this technology to this compound is a logical next step.
Genetic Engineering: Modifying microorganisms to enhance the expression of genes responsible for PCB degradation pathways is a key area of future research. nih.gov
Novel Phytoremediation Strategies:
Plant-Microbe Interactions: Phytoremediation of PCBs often relies on the symbiotic relationship between plants and microbes in the root zone (rhizosphere). nih.gov Research aims to optimize these interactions by selecting specific plant species that exude compounds capable of stimulating PCB-degrading microbes.
Transgenic Plants: The development of transgenic plants that can produce enzymes capable of degrading PCBs is an emerging field that holds significant promise for in-situ remediation. nih.gov
| Approach | Mechanism | Potential Application for this compound |
|---|---|---|
| Immobilized Bacterial Consortia | Encapsulating degrading bacteria on a stable matrix (e.g., biochar) to increase their effectiveness and survival. nih.govresearchgate.net | Enhanced degradation rates in soil and sediment; increased resistance to co-contaminants. |
| Genetically Modified Microorganisms | Altering the genetic makeup of bacteria to enhance the enzymatic pathways that break down PCBs. nih.gov | Targeted degradation of persistent congeners that are resistant to naturally occurring microbes. |
| Enhanced Rhizoremediation | Using specific plants (e.g., legumes, grasses) to stimulate and support a robust community of PCB-degrading microbes in the soil around their roots. nih.gov | Cost-effective, in-situ treatment of contaminated soils. |
Integrated Multi-Media Environmental Assessment for this compound
An integrated multi-media environmental assessment aims to provide a holistic view of a contaminant's journey and impact across all environmental media—air, water, soil, and biota. epa.gov For this compound, this means moving beyond studying its presence in a single medium and instead evaluating the complex interplay of its transport, transformation, and accumulation throughout the ecosystem. cdc.gov
Future integrated assessments must combine:
Advanced Monitoring Data: Utilizing the sensitive analytical techniques described in section 8.1 to accurately measure concentrations of this compound in all relevant environmental compartments.
Refined Fate Models: Employing the improved transport and fate models from section 8.2 to predict its movement and accumulation patterns.
Food Web Analysis: Tracing the bioaccumulation and biomagnification of this specific congener through aquatic and terrestrial food webs to identify potential exposure hotspots for wildlife and humans.
By integrating these components, researchers and regulators can develop a more comprehensive understanding of the environmental risks posed by this compound and formulate more effective, targeted management and remediation strategies.
Q & A
Q. What analytical methods are recommended for quantifying 2,3,4,4',6-Pentachlorobiphenyl in environmental samples?
To quantify PCB-115, use gas chromatography-mass spectrometry (GC-MS) with a DB-5MS or equivalent capillary column for optimal separation. Isotope dilution analysis (IDA) with deuterated analogs (e.g., 2,3,4,4',5-Pentachlorobiphenyl-2',3',5',6'-d4) improves accuracy by correcting for matrix effects and recovery losses . Calibrate with certified standard solutions (e.g., 100 µg/mL in isooctane) traceable to NIST or EPA protocols. Validate methods using spiked samples and interlaboratory comparisons to ensure precision (RSD <15%) .
Q. Which certified reference materials (CRMs) are essential for reliable PCB-115 analysis?
Key CRMs include:
Advanced Research Questions
Q. How can enantiomeric enrichment of PCB-115 influence neurotoxicity assessments in vivo?
PCB-115 is chiral and undergoes atropselective metabolism, leading to enantiomeric enrichment in tissues. For example, in mice, enantiomer fractions (EFs) of PCB-95 (a structural analog) in brain tissue ranged from 0.45–0.55, indicating preferential retention of one enantiomer . To study this:
Q. What experimental designs address contradictions in environmental fate data for PCB-115?
Discrepancies in half-life (e.g., soil vs. sediment) arise from congener-specific degradation and matrix effects. Mitigate this by:
- Conducting microcosm studies under controlled redox conditions (aerobic vs. anaerobic).
- Tracking congener-specific degradation using C-labeled PCB-115 to differentiate biotic/abiotic pathways .
- Applying fugacity models to predict partitioning coefficients (log = 6.2) and bioaccumulation factors .
Q. How do deuterated internal standards improve PCB-115 quantification in complex matrices?
Deuterated analogs (e.g., PCB-115-d4) minimize ion suppression and co-elution issues in GC-MS by matching physicochemical properties with the target analyte. For example:
Methodological Notes
- Regulatory Compliance : Confirm usage under the Chemical Review Act (e.g., Japan’s "First Specific Chemical Substance" designation) when procuring standards .
- Data Validation : Cross-reference CAS RN 74472-38-1 with EPA DSSTox (DTXSID4032116) to ensure structural consistency .
- Toxicity Screening : Pair in vitro assays (e.g., neuronal calcium signaling) with in vivo enantiomer tracking to elucidate mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
